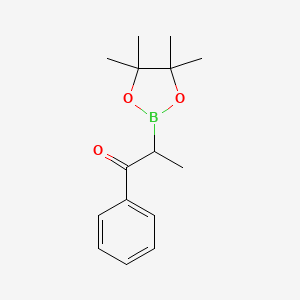
1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is a chemical compound with the molecular formula C12H17BO2This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one can be synthesized through several methods. One common method involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylboronic acid derivatives.
Reduction: It can be reduced to form phenylboronic acid.
Substitution: It can undergo substitution reactions to form various boronic esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenated compounds and catalysts such as palladium.
Major Products
The major products formed from these reactions include various boronic acid derivatives and boronic esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic processes and in the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the pinacol ester group.
Pinacolborane: Contains the pinacol group but lacks the phenyl group.
Bis(pinacolato)diboron: Contains two pinacol groups and is used in similar applications.
Uniqueness
1-Phenyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one is unique due to its combination of the phenyl and pinacol ester groups, which provide it with distinct reactivity and stability. This makes it particularly valuable in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-11(13(17)12-9-7-6-8-10-12)16-18-14(2,3)15(4,5)19-16/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAVKLZMNQSZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














